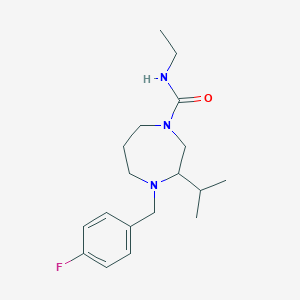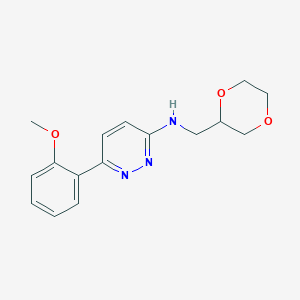![molecular formula C17H23NO3 B5351686 8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5351686.png)
8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, also known as MOB-015, is a novel antifungal agent that has shown promising results in preclinical studies. MOB-015 belongs to the class of spirocyclic oxaboroles, which have been shown to have potent antifungal activity against a wide range of fungi.
Mechanism of Action
8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one exerts its antifungal activity by inhibiting the fungal enzyme leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis in fungi. This compound binds to the active site of LeuRS, preventing the attachment of leucine to its cognate tRNA, which ultimately leads to inhibition of protein synthesis and fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in mammalian cells, with no significant cytotoxicity observed in vitro. In animal studies, this compound has been well-tolerated, with no significant adverse effects observed. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
Advantages and Limitations for Lab Experiments
One of the major advantages of 8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is its broad spectrum of activity against various fungal species, including drug-resistant strains. This compound has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively new status as an antifungal agent, with limited clinical data available.
Future Directions
There are several future directions for research on 8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One area of interest is the development of combination therapies with this compound and other antifungal agents, which may enhance its efficacy against drug-resistant strains. Another area of interest is the development of topical formulations of this compound for the treatment of dermatophyte infections. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of 8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction of 3-methoxybenzylamine with 1,4-dioxaspiro[4.5]decane-8,9-dione, followed by reduction with sodium borohydride to yield the final product. The synthesis method has been optimized to yield high purity this compound with good yield.
Scientific Research Applications
8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been extensively studied for its antifungal activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and dermatophytes. In vitro studies have shown that this compound has potent activity against these fungi, with minimum inhibitory concentrations (MICs) in the low micromolar range. This compound has also been shown to have a broad spectrum of activity, with efficacy against both azole-resistant and non-resistant strains of fungi.
properties
IUPAC Name |
9-[(3-methoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-5-2-4-14(12-15)13-18-10-9-17(7-3-11-21-17)8-6-16(18)19/h2,4-5,12H,3,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAQJHPOAINDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3(CCCO3)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

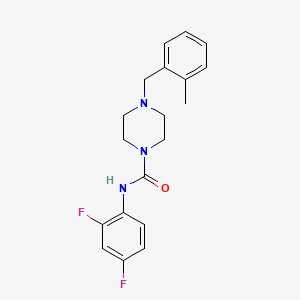

![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5351645.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5351659.png)


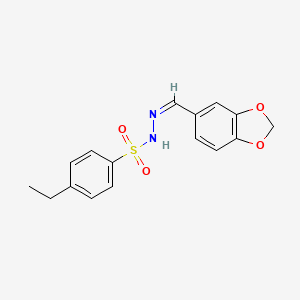
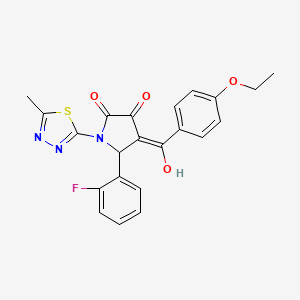

![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5351704.png)
![2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine](/img/structure/B5351712.png)
![(3aR*,7aS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5351718.png)
